molecular formula C16H15NO4 B6404721 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261980-17-9

3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6404721
CAS RN: 1261980-17-9
M. Wt: 285.29 g/mol
InChI Key: GRNGTKNYFJYGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% (3-AAM-2-MBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline powder with a melting point of 230-235°C and a molecular weight of 263.29 g/mol. 3-AAM-2-MBA is a derivative of benzoic acid and is known for its ability to act as a catalyst for various chemical reactions. In addition, 3-AAM-2-MBA has been shown to have biochemical and physiological effects on living organisms.

Scientific Research Applications

3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of polymers and other materials. In addition, 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% has been used as a catalyst in several reactions, such as the hydrolysis of esters and the oxidation of alcohols.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% is not completely understood. However, it is known that the compound is able to act as a catalyst in certain chemical reactions. It is believed that the compound can act as a Lewis acid, which is able to facilitate the formation of a new bond between two molecules. In addition, 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% is able to act as a Bronsted acid, which can facilitate the transfer of a proton from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% are not well understood. However, some studies have suggested that the compound may have an effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% has been shown to have an effect on the activity of certain hormones, such as cortisol, which is involved in the regulation of stress and other processes in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its ability to act as a catalyst in certain chemical reactions. This can reduce the amount of time and energy needed to complete a reaction. In addition, the compound is relatively inexpensive and easy to obtain. However, there are some limitations to using 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95%. For example, the compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the compound is not very stable and can easily decompose if not stored properly.

Future Directions

The potential applications of 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% are vast and there are many future directions in which research can be conducted. For example, further research could be conducted to explore the biochemical and physiological effects of the compound on living organisms. In addition, research could be conducted to explore the potential applications of the compound in drug development and other medical applications. Additionally, further research could be conducted to explore the potential of 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% as a catalyst in other chemical reactions. Finally, research could be conducted to explore the potential of 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% as a starting material for the synthesis of other compounds.

Synthesis Methods

The synthesis of 3-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% is a multi-step process. The first step involves the reaction of 3-acetylaminophenol with 2-methoxybenzoic acid in a strongly basic aqueous solution. This reaction is followed by the addition of a strong acid, such as hydrochloric acid, to the reaction mixture. The acid will cause the formation of a precipitate, which is then filtered and dried to obtain the desired product.

properties

IUPAC Name

3-(3-acetamidophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10(18)17-12-6-3-5-11(9-12)13-7-4-8-14(16(19)20)15(13)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNGTKNYFJYGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690621
Record name 3'-Acetamido-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-17-9
Record name 3'-Acetamido-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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